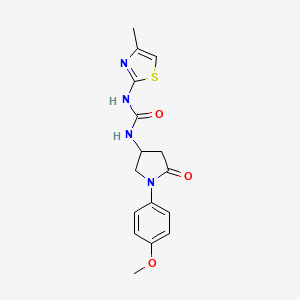![molecular formula C20H18ClNO4 B2356299 5-[2-(4-Chlorphenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-on CAS No. 898457-40-4](/img/structure/B2356299.png)
5-[2-(4-Chlorphenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinolinone Core: This involves the cyclization of appropriate precursors under specific conditions to form the isoquinolinone structure.
Introduction of the Chlorophenyl Group: This step involves the reaction of the isoquinolinone core with 4-chlorophenyl derivatives under controlled conditions.
Attachment of the Oxoethoxy and Methoxyethyl Groups: These groups are introduced through etherification and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction and cellular responses.
Antioxidant Activity: The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethyl 5-(2-(4-Chlorophenyl)-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-(2-(4-Chlorophenyl)-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one is unique due to its specific isoquinolinone core structure and the presence of both oxoethoxy and methoxyethyl groups
Eigenschaften
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-25-12-11-22-10-9-16-17(20(22)24)3-2-4-19(16)26-13-18(23)14-5-7-15(21)8-6-14/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXOMGPBBKFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
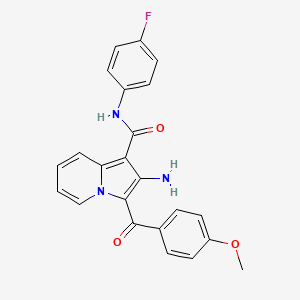

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2356220.png)
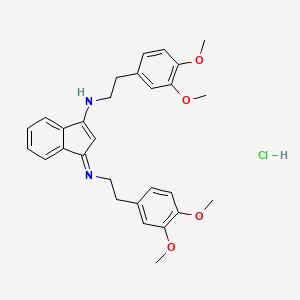
![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)
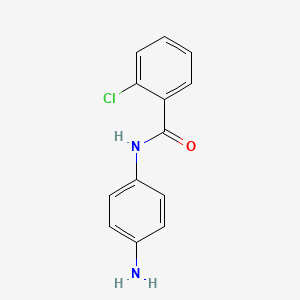
![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)
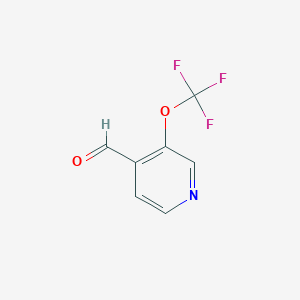
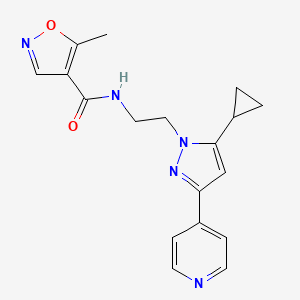
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide](/img/structure/B2356237.png)
